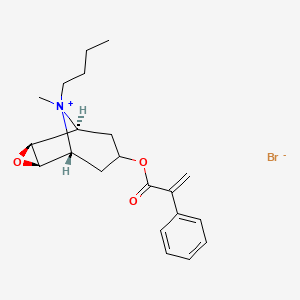
Apo-N-Butylhyoscine Bromide; Apohyoscine Butylbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Apobuscopan involves the reaction of hyoscine with butyl bromide to form hyoscine butylbromide. The reaction typically occurs under controlled conditions to ensure the correct formation of the butylbromide derivative .
Industrial Production Methods
Industrial production of Apobuscopan follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Apobuscopan undergoes several types of chemical reactions, including:
Oxidation: Apobuscopan can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Apobuscopan can participate in substitution reactions, particularly involving the bromide group.
Common Reagents and Conditions
Common reagents used in the reactions involving Apobuscopan include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Apobuscopan depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can result in different substituted compounds .
Aplicaciones Científicas De Investigación
Apobuscopan has a wide range of scientific research applications, including:
Mecanismo De Acción
Apobuscopan exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This binding prevents acetylcholine from activating the receptors, which would otherwise result in the contraction of smooth muscle. By inhibiting these contractions, Apobuscopan reduces spasms and the associated pain during abdominal cramping .
Comparación Con Compuestos Similares
Similar Compounds
Scopolamine: Another anticholinergic compound used to treat motion sickness and postoperative nausea.
Atropine: Used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce salivation.
Methscopolamine: Similar to Apobuscopan but used primarily in the United States for medical treatment of horses.
Uniqueness
Apobuscopan is unique in its specific binding to muscarinic M3 receptors, which makes it particularly effective in treating gastrointestinal and bladder spasms. Its ability to reduce respiratory secretions at the end of life also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C21H28BrNO3 |
|---|---|
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1/t16?,17-,18+,19-,20+,22?; |
Clave InChI |
PKUGCYLBJGJIHK-XNEDUVERSA-M |
SMILES isomérico |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
SMILES canónico |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


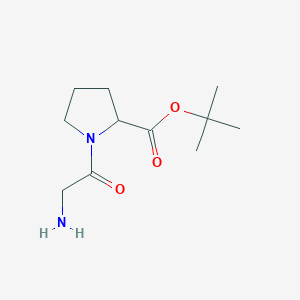
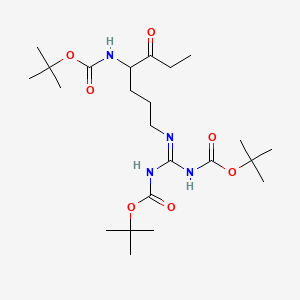
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)
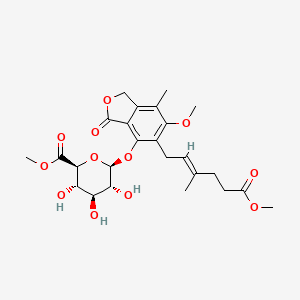
![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)

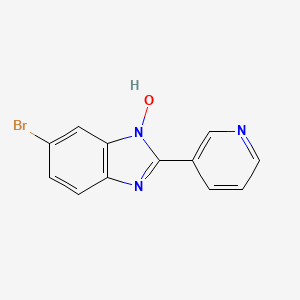
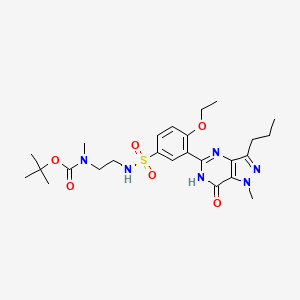

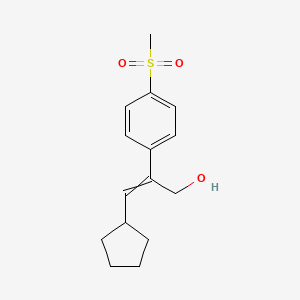
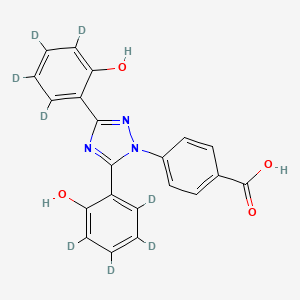
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
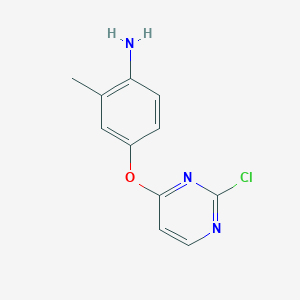
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
